

Commercial Sourcing and Research Applications of 2-Bromothiazole-5-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromothiazole-5-carbonitrile**

Cat. No.: **B1289413**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and research applications of **2-Bromothiazole-5-carbonitrile**, a key heterocyclic building block in medicinal chemistry and drug discovery. The following sections detail commercial suppliers, key chemical properties, experimental protocols for its synthesis and use, and its role in the development of targeted therapeutic agents.

Commercial Suppliers and Physical Properties

2-Bromothiazole-5-carbonitrile (CAS No. 440100-94-7) is readily available from a range of commercial suppliers catering to the research and bulk chemical markets. Key suppliers include American Elements, Aribo Biotechnology, and BLD Pharm. The compound is typically offered in various purities and quantities to suit diverse research and development needs.

Table 1: Commercial Supplier Data for **2-Bromothiazole-5-carbonitrile**

Supplier	Purity	Available Quantities
American Elements	High purity (99%, 99.9%, 99.99%, 99.999% and higher) available upon request.	Research and bulk quantities.
Aribo Biotechnology	98%	100mg, 250mg, 1g, 5g, 10g, 25g.
BLD Pharm	Information available upon request.	Information available upon request.

Table 2: Physicochemical Properties of **2-Bromothiazole-5-carbonitrile**

Property	Value
Chemical Formula	C ₄ HBrN ₂ S[1]
Molecular Weight	189.03 g/mol [1]
CAS Number	440100-94-7[1]
Appearance	Off-white to yellow solid.
Boiling Point	276.1 °C at 760 mmHg[1]
Density	1.97 g/cm ³ [1]
Flash Point	120.8 °C[1]
Storage Temperature	2-8°C.

Experimental Protocols

Synthesis of **2-Bromothiazole-5-carbonitrile**

A common synthetic route to **2-Bromothiazole-5-carbonitrile** involves the diazotization of 2-aminothiazole-5-carbonitrile followed by a Sandmeyer-type reaction. A general procedure is outlined below, based on established chemical literature.[2]

Materials:

- 2-aminothiazole-5-carbonitrile
- Hydrobromic acid (47%)
- Sodium nitrite
- Water
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Saturated saline solution
- Anhydrous magnesium sulfate
- Ice bath

Procedure:

- Dissolve 2-aminothiazole-5-carbonitrile (1.0 eq) in a mixture of 47% hydrobromic acid and water.
- Cool the solution in an ice bath.
- Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5°C.
- Stir the reaction mixture at the same temperature for 5 minutes.
- Warm the mixture to 50°C and continue stirring for 6 hours.
- After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate.
- Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and saturated saline.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield **2-Bromothiazole-5-carbonitrile**.

Application in the Synthesis of Bioactive Molecules

2-Bromothiazole-5-carbonitrile is a versatile intermediate in the synthesis of various bioactive molecules, including kinase inhibitors. The following workflow illustrates a general approach to synthesizing a substituted thiazole derivative for biological screening.



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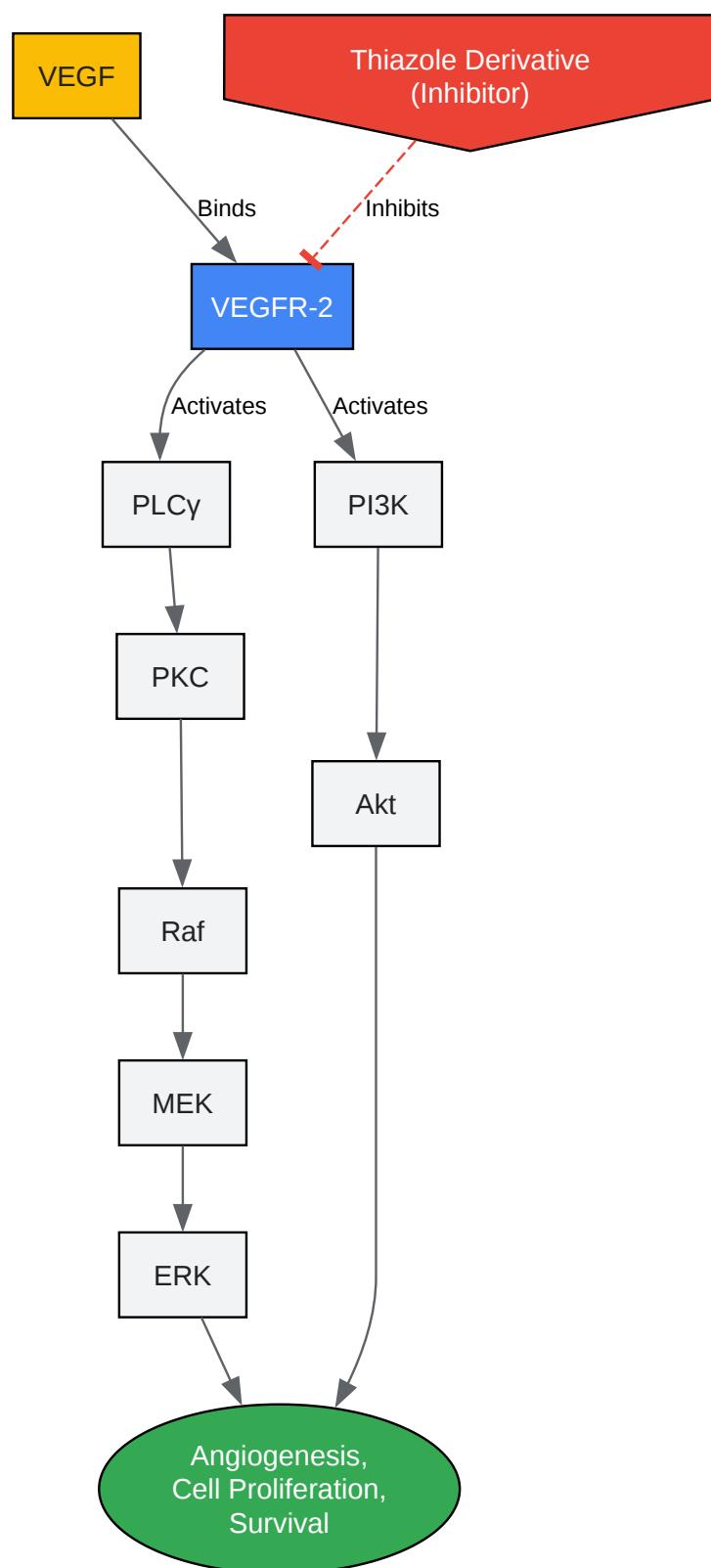
A generalized synthetic workflow for creating bioactive molecules.

Role in Targeting Cellular Signaling Pathways

Derivatives of **2-Bromothiazole-5-carbonitrile** have been investigated as inhibitors of key signaling pathways implicated in cancer and other diseases.

VEGFR-2 Signaling Pathway Inhibition

Novel pyrimidine-5-carbonitrile derivatives, which can be synthesized from precursors like 2-bromothiazole derivatives, have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[3] Inhibition of VEGFR-2 signaling is a critical strategy in cancer therapy to block angiogenesis.

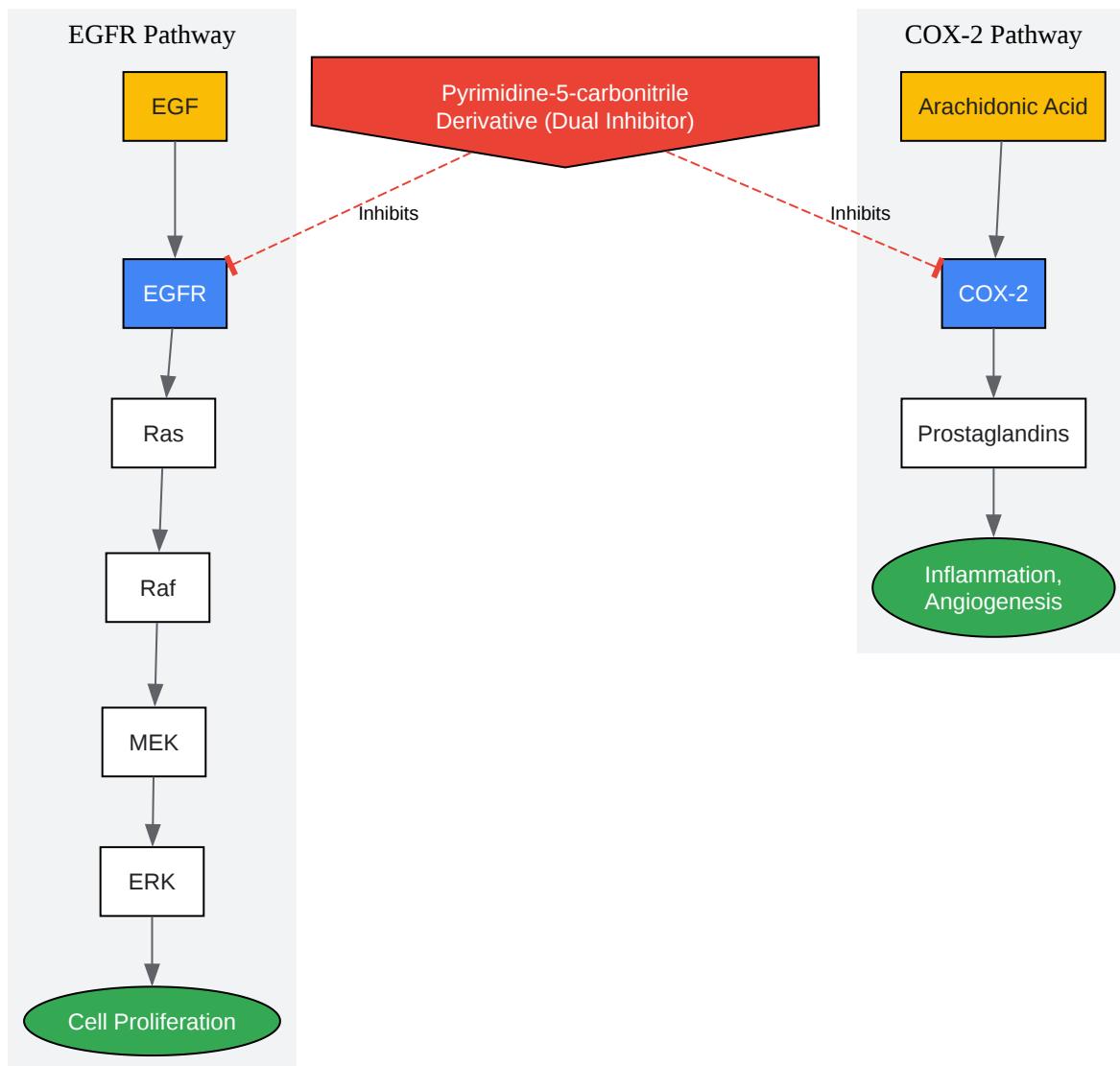


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Inhibition of the VEGFR-2 signaling pathway.

Dual EGFR/COX-2 Inhibition

Derivatives of pyrimidine-5-carbonitrile have also been explored as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are important targets in oncology.[\[4\]](#)

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Dual inhibition of EGFR and COX-2 signaling pathways.

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